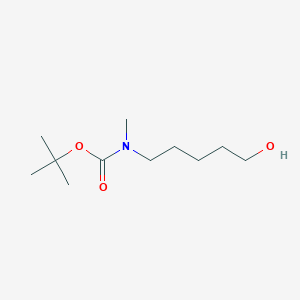
5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically begins with commercially available pyrrole derivatives.
Methylsulfanyl Group Introduction: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. For example, 5-bromo-1H-pyrrole-2-carbaldehyde can be reacted with sodium methylthiolate to replace the bromine atom with a methylsulfanyl group.
Aldehyde Group Formation: The aldehyde group at the 2-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes might be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Sodium methylthiolate, halides, amines.
Major Products
Oxidation: 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(methylsulfanyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aldehyde group. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of functional materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-donating methylsulfanyl group.
Mecanismo De Acción
The mechanism by which 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, while the methylsulfanyl group can participate in nucleophilic substitution. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(methylsulfanyl)-1H-pyrrole-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(methylsulfanyl)-1H-pyrrole-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde and a methylsulfanyl group on the pyrrole ring. This combination of functional groups provides a distinct reactivity profile, enabling a wide range of chemical transformations and applications that are not possible with its analogs.
Propiedades
Número CAS |
90724-50-8 |
|---|---|
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3 |
Clave InChI |
QFCLPWSKYKUTBY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(N1)C=O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



